6-(2-Methoxyethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)pyridin-2-amine is a chemical compound with the molecular formula C_9H_13NO_2 It is a derivative of pyridine, featuring a methoxyethoxy group attached to the second position of the pyridine ring and an amine group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyethoxy)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Nucleophilic Substitution: The amine group on the pyridine ring is first protected using a suitable protecting group.
Esterification: The protected pyridine is then reacted with 2-methoxyethanol in the presence of a strong base (e.g., sodium hydride) to introduce the methoxyethoxy group.
Deprotection: Finally, the protecting group is removed to yield the desired compound, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Methoxyethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The amine group can be reduced to form an amine derivative.
Substitution: The methoxyethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Pyridine-N-oxide: Formed by the oxidation of the pyridine ring.
Amine Derivatives: Formed by the reduction of the amine group.
Substituted Derivatives: Formed by the substitution of the methoxyethoxy group.
Scientific Research Applications
6-(2-Methoxyethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 6-(2-Methoxyethoxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
6-(2-Methoxyethoxy)pyridin-2-amine can be compared with other similar compounds, such as:
2-Aminopyridine: Lacks the methoxyethoxy group.
2-Methoxyethanol: Lacks the pyridine ring and amine group.
Pyridine-N-oxide: Oxidized form of pyridine.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3,(H2,9,10) |
InChI Key |
YCDKTHHHLNBBOC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.